molecular formula C16H16BrN3O B2473834 5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034507-98-5

5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2473834
CAS No.: 2034507-98-5
M. Wt: 346.228
InChI Key: FHJOKXJWOREEJN-UHFFFAOYSA-N
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Description

5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a pyrazole ring fused with a pyrazine ring, along with a bromobenzoyl group and a cyclopropyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and minimize costs. For example, the preparation of 2-chloro-5-bromobenzoyl chloride, a related compound, involves reacting 2-chlorobenzoic acid with thionyl chloride under the catalysis of pyridine . Similar strategies can be adapted for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The bromobenzoyl group can be oxidized under specific conditions.

    Reduction: The pyrazine ring can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for this compound is not fully understood. similar compounds have been shown to exhibit biological activities by interacting with specific molecular targets, such as kinases . These interactions can disrupt cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine apart is its unique combination of a bromobenzoyl group and a cyclopropyl group, which may confer distinct biological activities and chemical reactivity compared to other pyrazine derivatives.

Properties

IUPAC Name

(2-bromophenyl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c17-14-4-2-1-3-13(14)16(21)19-7-8-20-12(10-19)9-15(18-20)11-5-6-11/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJOKXJWOREEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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